4-(氨甲基)-3,5-二甲基苯甲腈盐酸盐

描述

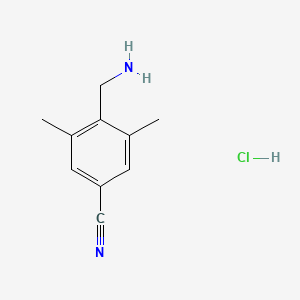

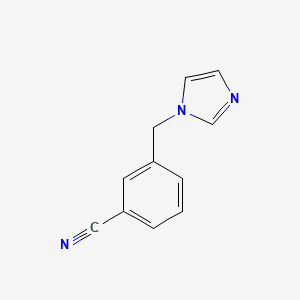

4-(Aminomethyl)-3,5-dimethylbenzonitrile hydrochloride is a derivative of benzonitrile with additional methyl and amino substituents. It is closely related to compounds that have been studied for their photoinduced excited states and crystal structures. The presence of amino and methyl groups can significantly alter the electronic and structural properties of these molecules .

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions or one-pot synthesis methods. For instance, a one-pot synthesis approach was used to create 3,5-dimethyl-4-hydroxybenzonitrile, which shares a similar structure with the compound of interest . Additionally, ultrasound-mediated one-pot synthesis has been employed to create novel derivatives with potential anticancer properties . These methods could potentially be adapted for the synthesis of 4-(Aminomethyl)-3,5-dimethylbenzonitrile hydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the amino group in 4-aminobenzonitriles has been found to have a pyramidal character, and the presence of dimethylamino groups can result in significant twisting with respect to the phenyl plane . This twisting can affect the molecule's photophysical behavior and its excited states . The crystal structure of a polysubstituted benzene derivative revealed that substituents like methyl and amino groups are nearly coplanar with the connected benzene ring .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their molecular geometry. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts smoothly with chloroacetyl chloride to form hybrid molecules . The local reactivity descriptors of a related compound indicated that certain carbon atoms are more reactive sites for nucleophilic attack . These insights could guide the chemical reactions involving 4-(Aminomethyl)-3,5-dimethylbenzonitrile hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely tied to their molecular structures. Ab initio calculations and experimental studies have been used to determine the geometry of related compounds in their ground and excited states . Spectral analysis techniques such as FT-IR, NMR, and UV-visible spectroscopy have been employed to characterize these molecules . Theoretical studies have also predicted properties like electric dipole moment, polarizability, and hyperpolarizability, which are indicative of nonlinear optical behavior .

科学研究应用

晶体结构分析

对类似于 4-(氨甲基)-3,5-二甲基苯甲腈盐酸盐的化合物(如 4-氨基苯甲腈)的研究揭示了这些化合物的晶体结构和堆积的见解。例如,研究表明,这些化合物中的氨基可以具有金字塔形特征,影响它们的晶体堆积和结构 (Heine et al., 1994)。

合成和优化

已经研究了相关化合物的合成,例如 3,5-二甲基-4-羟基苯甲腈,为类似化学结构的反应条件优化提供了见解。这包括了解最佳溶剂和条件以获得最佳产率和纯度 (Wu Guo-qiang, 2010)。

可扩展合成的开发

对与 4-(氨甲基)-3,5-二甲基苯甲腈盐酸盐在结构上相关的化合物的可扩展合成研究对于工业应用至关重要。此类研究详细介绍了适用于相关化合物生产的有效合成方法 (Zhao, Ma, & Chen, 2012)。

三唑的研究

对与所讨论化合物相关的 4-氨基-5-氨甲基-1,2,3-三唑的研究提供了对这些分子的合成和性质的见解。这项研究可以告知对 4-(氨甲基)-3,5-二甲基苯甲腈盐酸盐的化学行为和潜在应用的理解 (Albert, 1973)。

荧光和光谱研究

对类似于 4-(二异丙基氨基)苯甲腈的化合物的荧光激发光谱的研究提供了对相关化学品的物理光学性质的宝贵见解,这对于光谱学和材料科学中的应用至关重要 (Daum et al., 2001)。

电子基态研究

对氨基苯甲腈的电子基态的研究,包括那些与 4-(氨甲基)-3,5-二甲基苯甲腈盐酸盐在结构上相似的氨基苯甲腈,提供了对不同氨基扭曲角的光谱后果的见解。此类研究对于理解这些化合物的电子性质至关重要 (Bulliard et al., 1999)。

安全和危害

属性

IUPAC Name |

4-(aminomethyl)-3,5-dimethylbenzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-7-3-9(5-11)4-8(2)10(7)6-12;/h3-4H,6,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRYZCLHGPUMRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CN)C)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1618647-93-0 | |

| Record name | Benzonitrile, 4-(aminomethyl)-3,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1618647-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

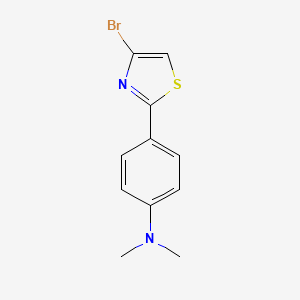

![2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3032326.png)

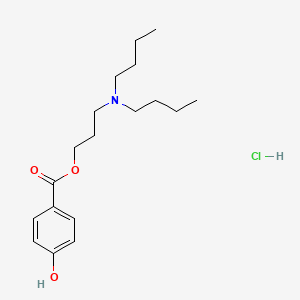

![1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-](/img/structure/B3032329.png)

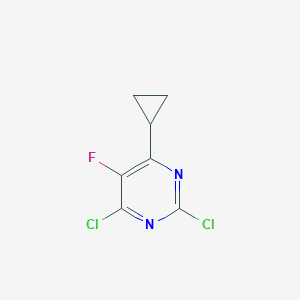

![1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one](/img/structure/B3032334.png)